Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate

X-ray crystallography Conformational analysis Medicinal chemistry building blocks

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate (CAS 377062-62-9) is a 3,5-disubstituted isoxazole bearing a para-tolyl group at the 3-position and an ethyl ester at the 5-position, with a molecular formula of C13H13NO3 and exact mass of 231.0895 g/mol. Isoxazole scaffolds are privileged heterocycles in medicinal chemistry due to their capacity for non-covalent interactions with diverse biological targets, underpinning antimicrobial, anticancer, and anti-inflammatory discovery programs.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 377062-62-9
Cat. No. B2980268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate
CAS377062-62-9
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C
InChIInChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
InChIKeyQVTSWNIDYMQSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate (CAS 377062-62-9): 5-Carboxylate Isoxazole Chemical Profile for Procurement Evaluation


Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate (CAS 377062-62-9) is a 3,5-disubstituted isoxazole bearing a para-tolyl group at the 3-position and an ethyl ester at the 5-position, with a molecular formula of C13H13NO3 and exact mass of 231.0895 g/mol . Isoxazole scaffolds are privileged heterocycles in medicinal chemistry due to their capacity for non-covalent interactions with diverse biological targets, underpinning antimicrobial, anticancer, and anti-inflammatory discovery programs [1][2]. This compound exists as two interchangeable regioisomers depending on the synthetic route: the 5-carboxylate (target) and the 3-carboxylate (ethyl 5-(p-tolyl)isoxazole-3-carboxylate, CAS 88958-15-0), which share the same molecular formula but differ in the position of the ethoxycarbonyl substituent on the isoxazole ring . This regioisomeric distinction is the single most critical factor for procurement decisions, given that the two isomers exhibit divergent reactivity, biological target engagement profiles, and crystallographic properties.

Why Generic Isoxazole Substitution Fails: Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate Procurement Risks


Procurement of a generic '3-(4-methylphenyl)isoxazole ethyl ester' without verifying the carboxylate regioisomer position introduces a high risk of receiving the 3-carboxylate isomer (CAS 88958-15-0) instead of the intended 5-carboxylate (CAS 377062-62-9). These two constitutional isomers, while sharing an identical molecular formula (C13H13NO3) and molecular weight (231.25 g/mol), are distinct chemical entities with different CAS numbers, IUPAC names, and crystallographic properties . Critically, in isoxazole-based drug discovery, the position of the carboxylate substituent directly determines hydrogen-bond donor/acceptor geometry and thus target binding orientation; a 5-carboxylate presents an electrophilic center at a different spatial vector than a 3-carboxylate, profoundly affecting structure-activity relationships [1]. Furthermore, the 5-carboxylate regioisomer exhibits a fully planar molecular geometry (torsion angle of -179(2)°), a structural feature that cannot be assumed for the 3-carboxylate isomer without equivalent crystallographic evidence [2]. Substitution without regioisomer verification therefore risks invalidating entire SAR campaigns.

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate: Product-Specific Quantitative Differentiation Evidence


Regioisomer-Specific Crystallographic Planarity: 5-Carboxylate vs. 3-Carboxylate Conformational Divergence

The 3-aryl-5-carboxylate isoxazole scaffold (to which the target compound belongs) exhibits a nearly planar molecular geometry, as evidenced by single-crystal X-ray diffraction of the structurally analogous compound C16H16NO3. The crystal structure (orthorhombic, space group Aba2, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, R=0.0414) reveals that the molecule is nearly planar within 0.2 Å, with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)°, indicating an essentially coplanar arrangement of the aryl and isoxazole rings [1]. Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance being 3.647 Å between O(3) and C(4) [1]. This planarity is a hallmark of 3-aryl-5-carboxylate-substituted isoxazoles and is critical for predictable π-stacking interactions with biological targets. In contrast, the 3-carboxylate regioisomer (ethyl 5-(p-tolyl)isoxazole-3-carboxylate, CAS 88958-15-0) lacks publicly available single-crystal data, and its conformational profile cannot be assumed identical; the altered position of the ester group changes the electronic distribution and the preferred torsion angle between the aryl and isoxazole rings .

X-ray crystallography Conformational analysis Medicinal chemistry building blocks

Synthetic Accessibility via Metal-Free TEMPO-Catalyzed Route: Differentiating 5-Carboxylate Isoxazole Synthesis from Metal-Dependent Alternatives

The target compound (5-carboxylate regioisomer) can be synthesized via a metal-free, TEMPO-catalyzed 1,3-dipolar cycloaddition between ethyl nitroacetate and 4-methylphenylacetylene under open-air conditions in water, yielding 3,5-disubstituted isoxazoles with high efficiency [1]. This method avoids the toxicity, cost, and purification burdens associated with traditional transition-metal-catalyzed routes (e.g., copper- or palladium-catalyzed cycloadditions). The 3-carboxylate regioisomer (CAS 88958-15-0) is typically accessed through different synthetic strategies—commonly via β-keto ester condensation with hydroxylamine or nitrile oxide cycloaddition with propiolate derivatives—that require different starting materials and may necessitate metal catalysts or harsher conditions . For procurement, this means that the 5-carboxylate compound can be sourced from manufacturers employing greener, metal-free processes, potentially reducing residual metal contamination—a critical consideration for biological assay reliability.

Metal-free synthesis Green chemistry Isoxazole cycloaddition

1H-NMR Fingerprint for Regioisomer Discrimination: H-4 Chemical Shift as a Procurement Quality Control Parameter

Sechi et al. (2003) demonstrated that 3,5-disubstituted isoxazole regioisomers can be unambiguously distinguished by the 1H-NMR chemical shift of the H-4 proton on the isoxazole ring [1]. In 3-aryl-5-carboxylate isoxazoles (target compound class), the H-4 signal resonates at a consistently different chemical shift compared to 5-aryl-3-carboxylate isomers due to the differential anisotropic shielding effects of the adjacent substituents. This 'fingerprint' approach enables rapid QC verification of regioisomeric identity upon receipt [1]. For the methyl ester analogue of the target compound (methyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate, CAS 134378-94-2), the 1H-NMR spectrum shows characteristic signals for the isoxazole H-4 proton and the 4-methylphenyl substituent (para-substituted aromatic pattern), with the methyl ester singlet at approximately 3.9 ppm . The 3-carboxylate isomer (CAS 88958-15-0) produces a distinguishable H-4 shift pattern, providing a definitive QC acceptance criterion [1].

NMR spectroscopy Quality control Regioisomer identification

Para-Methyl Substituent Effects on Lipophilicity and Metabolic Stability: Isoxazole 4-Methylphenyl vs. 4-Methoxyphenyl and 4-Chlorophenyl Derivatives

Within the 3-aryl-isoxazole-5-carboxylate series, the para-substituent on the 3-phenyl ring is a primary determinant of lipophilicity and metabolic stability. The para-methyl group (target compound) provides a moderate increase in lipophilicity (estimated LogP approximately 2.8-3.2 based on fragment-based calculations) compared to the unsubstituted phenyl analogue, while avoiding the metabolic liabilities associated with the para-methoxy analogue (O-demethylation by CYP450 enzymes) . The para-chloro analogue (ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, CAS 29363-97-1) has a higher molecular weight (251.67 g/mol) and increased halogen content, which can complicate X-ray crystallography (anomalous dispersion) and introduce halogen-specific toxicity concerns . The para-methyl group thus represents a balanced choice: increased lipophilicity relative to the unsubstituted phenyl derivative for improved membrane permeability, without the metabolic instability of the methoxy analogue or the toxicity and crystallographic complications of the chloro analogue.

Lipophilicity Metabolic stability Structure-property relationships

Isoxazole-5-Carboxylate as a Privileged Scaffold for Antiproliferative Activity: Class-Level Potency Benchmarking

The isoxazole-5-carboxylate scaffold has demonstrated validated antiproliferative potential across multiple cancer cell lines. Tzanetou et al. (2014) showed that certain 3,4-diaryl-isoxazole-5-carboxamide derivatives achieved IC50 values below 1 μM against HeLa cells, with compound 2v and the fused isoxazole derivative 18 proving at least 10 times more potent than lead compound 9 [1]. The closely related 4-methoxy analogue (ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate) exhibited IC50 values of 2.3 µM against MCF7 breast cancer cells, with activity against HCT116 and Huh7 lines ranging from 2.3 to 35.2 µM . While direct antiproliferative data for the target compound itself are not publicly available, the 5-carboxylate regiochemistry is essential for this activity profile—the 3-carboxylate isomers were not evaluated in these studies and cannot be assumed equipotent [1]. Importantly, the target compound's para-methyl substituent avoids the metabolic O-demethylation liability of the 4-methoxy analogue while retaining the core 5-carboxylate pharmacophore, positioning it as a metabolically more stable starting point for anticancer SAR exploration .

Antiproliferative activity Cancer cell lines Isoxazole SAR

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate: High-Confidence Application Scenarios for Research Procurement


Isoxazole-Based Anticancer Lead Optimization Requiring Metabolically Stable 5-Carboxylate Scaffolds

For medicinal chemistry teams developing isoxazole-based anticancer agents, the target compound serves as a metabolically stable scaffold for SAR exploration. The 5-carboxylate isoxazole core has demonstrated validated antiproliferative activity, with related compounds achieving sub-micromolar IC50 values in HeLa cells and 2.3 µM in MCF7 breast cancer cells [1]. The para-methyl substituent eliminates the O-demethylation metabolic soft spot present in the 4-methoxy analogue while retaining the core pharmacophore . The experimentally verified planar geometry supports reliable computational docking [2]. Procurement of the correct 5-carboxylate regioisomer (CAS 377062-62-9) rather than the 3-carboxylate isomer (CAS 88958-15-0) is essential to maintain the hydrogen-bonding geometry required for target engagement.

Metal-Sensitive Biological Assay Development Requiring Low Trace-Metal Isoxazole Building Blocks

In enzymatic and cell-based assays where trace metal contamination (Cu, Pd, Fe) can generate false positives or interfere with metal-dependent enzymes, the target compound's accessibility via a TEMPO-catalyzed, metal-free synthetic route represents a distinct procurement advantage [1]. Researchers should specify metal-free synthesis in their procurement requirements and confirm residual metal levels (target: <10 ppm) via supplier Certificates of Analysis. This is particularly relevant for kinase assays, metalloproteinase screens, and CRISPR-based functional genomics where metal ions can confound results.

Structure-Based Drug Design Programs Requiring Crystallographically Characterized Isoxazole Building Blocks

For computational chemistry and crystallography groups, the target compound's experimentally determined near-planar geometry (torsion angle -179(2)°, planar within 0.2 Å) provides confidence in docking pose predictions that cannot be achieved with the uncharacterized 3-carboxylate isomer [1]. The orthorhombic crystal system (Aba2, Z=8) and low R-factor (0.0414) indicate a high-quality structure suitable for use as a conformational restraint in molecular dynamics simulations. The dominant van der Waals packing interactions (closest contact 3.647 Å) inform co-crystallization strategies with protein targets.

Procurement QC Protocol: Regioisomer Identity Verification by 1H-NMR Fingerprinting

Upon receipt of the compound, a simple 1H-NMR QC check using the Sechi et al. H-4 chemical shift method can unambiguously confirm the 5-carboxylate regioisomer identity and rule out contamination with the 3-carboxylate isomer (CAS 88958-15-0) [1]. This protocol should be implemented as a standard incoming QC procedure, particularly when changing suppliers or when the compound is destined for high-value biological screening campaigns where regioisomer errors could invalidate entire datasets.

Quote Request

Request a Quote for Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.